molecular formula C22H17N3O6 B4992493 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide CAS No. 6006-54-8

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide

Cat. No. B4992493
CAS RN: 6006-54-8
M. Wt: 419.4 g/mol
InChI Key: URRVUGXTRWOMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide, also known as BON, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. BON belongs to the class of benzoxazole derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the recruitment and activation of immune cells. This compound has also been shown to reduce the expression of adhesion molecules, which are involved in the adhesion of immune cells to the endothelium. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the treatment of cancer.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high specificity for its target enzymes and signaling pathways. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its full range of biological activities and mechanisms of action are not yet fully understood. In addition, this compound has not been extensively studied in animal models, which limits its potential for translation to clinical applications.

Future Directions

There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide. One direction is to further elucidate its mechanisms of action and biological activities. This will require additional studies in animal models and clinical trials in humans. Another direction is to investigate its potential for use in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, future research could focus on the development of new derivatives of this compound with improved pharmacological properties and specificity for its target enzymes and signaling pathways.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with 2-aminophenol and 2-hydroxybenzaldehyde in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-2-30-20-10-7-13(11-17(20)25(28)29)21(27)23-14-8-9-15(18(26)12-14)22-24-16-5-3-4-6-19(16)31-22/h3-12,26H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRVUGXTRWOMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417316
Record name AC1NT6AP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6006-54-8
Record name AC1NT6AP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.